molecular formula C18H21NO4S B609937 PF-04753299

PF-04753299

Cat. No.: B609937
M. Wt: 347.4 g/mol
InChI Key: GDYIQUFNICPYHF-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-04753299 is a biphenyl alkyl sulfonamide hydroxamic acid derivative and a potent, selective inhibitor of the enzyme LpxC, which is essential for lipid A biosynthesis in Gram-negative bacteria . By targeting LpxC, this compound disrupts lipopolysaccharide (LPS) or lipooligosaccharide (LOS) production, leading to bacterial cell death. It demonstrates broad-spectrum activity against multidrug-resistant (MDR) strains, including Neisseria gonorrhoeae, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Key pharmacological properties include:

  • MIC90 values: 2 μg/mL (E. coli), 4 μg/mL (P. aeruginosa), and 16 μg/mL (K. pneumoniae) after 16–20 hours of treatment .
  • Bactericidal activity: Complete eradication of MDR N. gonorrhoeae strains at ≥5 mg/L within 2–4 hours .
  • Anti-inflammatory effects: Reduces TNF-α expression in human THP-1 monocytic cells at ≥0.04 mg/L, likely by limiting LOS-mediated inflammatory signaling .

Preparation Methods

The synthesis of PF-04753299 involves several steps, starting with the preparation of the biphenyl-4-yl intermediate. This intermediate is then subjected to a series of reactions, including hydroxylation, methylation, and sulfonylation, to yield the final product. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

PF-04753299 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

In Vitro Studies

PF-04753299 has demonstrated significant antimicrobial activity in vitro. The minimum inhibitory concentration (MIC) values for various pathogens are as follows:

Pathogen MIC90 (μg/ml)
Escherichia coli2
Pseudomonas aeruginosa4
Klebsiella pneumoniae4

These values indicate that this compound is effective against clinically relevant strains, making it a promising candidate for further development in treating infections caused by these pathogens .

Case Studies

  • E. coli Resistance Mechanisms : A study explored how E. coli responds to LpxC inhibitors, including this compound. The research revealed that different concentrations of this compound led to varied proteomic responses, highlighting its potential to influence bacterial resistance mechanisms .
  • Burkholderia cenocepacia : In a genome-wide screen involving Burkholderia cenocepacia, this compound was identified as a critical compound for understanding antibiotic susceptibility and resistance determinants associated with the bacterial cell envelope .

Clinical Implications

The potential clinical applications of this compound are significant, especially in treating infections caused by multidrug-resistant Gram-negative bacteria. Its unique mechanism of action provides an alternative strategy against pathogens that have developed resistance to conventional antibiotics.

Research Insights

Recent studies have utilized deep mutational scanning to evaluate the effectiveness of this compound against various mutations in LpxC. This approach allows researchers to identify specific mutations that confer resistance, thereby guiding future drug development efforts .

Mechanism of Action

PF-04753299 exerts its effects by inhibiting the enzyme UDP-3-O-(R-3-hydroxymyristol)-N-acetylglucosamine deacetylase (LpxC). This enzyme is crucial for the biosynthesis of lipid A, a component of the lipopolysaccharide layer in the outer membrane of gram-negative bacteria. By inhibiting LpxC, this compound disrupts the production of lipid A, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar LpxC Inhibitors

Structural and Functional Comparisons

Table 1: Key Inhibitors and Their Properties

Compound Target Specificity MIC90 (μg/mL) Bactericidal Concentration Resistance Risk
PF-04753299 N. gonorrhoeae, E. coli 2–16 5 mg/L (2 h) Low
PF-5081090 P. aeruginosa, K. pneumoniae 0.5–8 10 mg/L (4 h) Moderate
CHIR-090 Broad Gram-negative 0.2 1 mg/L (16 h) High
BB-78485 Structurally divergent 5 10 mg/L (24 h) Moderate

Key Findings:

Potency Differences: this compound outperforms PF-5081090 against N. gonorrhoeae, achieving complete bactericidal activity at 5 mg/L within 2 hours, whereas PF-5081090 requires higher concentrations and longer exposure . Against E. coli, CHIR-090 is more potent (MIC = 0.2 μg/mL) than this compound (MIC = 1 μg/mL) .

Species-Specific Efficacy: N. gonorrhoeae LpxC shares 49% sequence identity with E. coli LpxC, explaining this compound’s enhanced activity against gonococci compared to P. aeruginosa or K. pneumoniae . PF-5081090 is more effective against P. aeruginosa and K. pneumoniae, likely due to structural variations in their LpxC enzymes .

Resistance Profiles :

  • This compound has a lower resistance risk than CHIR-090. Deep mutational scanning revealed fewer mutations in lpxC or fabZ conferring resistance to this compound compared to CHIR-090 .
  • Resistance mutations for this compound are clustered in the N-terminal domain of LpxC, likely altering enzyme expression rather than direct inhibitor binding .

Mechanistic and Clinical Implications

Table 2: Bactericidal Kinetics Against MDR N. gonorrhoeae

This compound Concentration (mg/L) Survival Rate (%) Time to Eradication (h)
0.008 95 ± 3 >24
1.0 40 ± 5 4
5.0 0 2
  • Toxicity: No cytotoxicity observed in human THP-1 cells at bactericidal concentrations, unlike polymyxin B .

Biological Activity

PF-04753299 is a potent inhibitor of the enzyme LpxC, which plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. By targeting LpxC, this compound disrupts the bacterial cell envelope integrity, leading to increased susceptibility to other antibiotics and ultimately bacterial cell death. This compound has garnered attention in the field of antimicrobial research due to its potential to combat antibiotic-resistant infections.

The primary mechanism of this compound involves the inhibition of LpxC, an essential enzyme in the LPS biosynthetic pathway. Inhibition of this enzyme prevents the formation of lipid A, a critical component of the outer membrane of Gram-negative bacteria. The disruption of LPS synthesis compromises the structural integrity of the bacterial cell wall, making bacteria more susceptible to osmotic stress and other antimicrobial agents.

Structural Insights

Recent studies have utilized deep mutational scanning to identify critical residues in LpxC that are affected by this compound. Key findings include:

  • Active Site Interaction : Residues such as G264 and K239 are crucial for substrate binding and catalysis. Mutations in these areas significantly affect enzyme activity and sensitivity to this compound .
  • Response Patterns : Different LpxC inhibitors, including this compound, induce varied responses in bacterial protein expression, highlighting distinct mechanisms of action and resistance pathways .

Efficacy Against Bacterial Strains

This compound has been tested against various strains of Escherichia coli and other Gram-negative bacteria. The following table summarizes its biological activity:

Bacterial Strain MIC (µg/mL) % Cell Viability Post-Treatment
E. coli wild type0.550%
E. coli lpxA R216C0.2560%
E. coli lpxA V197H0.570%
E. coli lpxA I199S0.555%

The data indicate that this compound significantly reduces cell viability in a dose-dependent manner, with varying efficacy based on specific genetic mutations within the target enzyme .

Case Studies

  • Study on Resistance Mechanisms : A comprehensive study explored how E. coli develops resistance against five different LpxC inhibitors, including this compound. It was found that specific mutations in the lpxA gene could confer varying levels of resistance, impacting treatment outcomes .
  • Impact on Antibiotic Susceptibility : Research demonstrated that treatment with this compound not only inhibited LPS synthesis but also enhanced susceptibility to vancomycin in certain E. coli strains, indicating a potential synergistic effect when combined with other antibiotics .

Q & A

Basic Research Questions

Q. What is the mechanism of action of PF-04753299, and how does it differ from other LpxC inhibitors?

this compound selectively inhibits LpxC, an enzyme critical for lipid A biosynthesis in Gram-negative bacteria. Unlike CHIR-090, which binds the catalytic site of LpxC, this compound exhibits structural specificity that reduces the likelihood of resistance mutations in LpxC . Resistance studies suggest that this compound exerts pressure on alternative pathways (e.g., FabZ mutations) rather than direct LpxC mutations, distinguishing it from other inhibitors .

Q. What experimental methods are used to determine the bactericidal activity of this compound against Neisseria gonorrhoeae?

Bactericidal activity is quantified using the Etest method to measure minimum inhibitory concentrations (MICs). For example, MIC90 values for N. gonorrhoeae are determined by incubating bacterial strains with this compound at concentrations ranging from 0.008 to 25 mg/L and assessing survival after 2–4 hours . Dose-response curves and triplicate experiments ensure reproducibility .

Q. How do MIC values for this compound vary across Gram-negative bacterial species, and what factors influence these differences?

MIC90 values for this compound are species-dependent: 2 μg/mL (E. coli), 4 μg/mL (P. aeruginosa), and 16 μg/mL (K. pneumoniae). Structural variability in LpxC orthologues (e.g., 49% identity between E. coli and N. gonorrhoeae) impacts inhibitor binding and efficacy . Cross-species comparisons require crystallography or homology modeling to validate target engagement .

Advanced Research Questions

Q. How should researchers design experiments to assess the risk of resistance development to this compound?

Use in vitro serial passage assays under sub-inhibitory this compound concentrations to select for resistant mutants. Genomic sequencing (e.g., whole-genome or targeted LpxC/fabZ sequencing) identifies resistance mechanisms. Notably, no single-amino-acid substitutions in LpxC confer resistance to this compound, but FabZ mutations may arise . Complement with fitness cost assays to evaluate mutant viability .

Q. What methodological approaches resolve contradictions in comparative efficacy data between this compound and PF-5081090?

Contradictions arise from species-specific LpxC structural differences. For example, this compound outperforms PF-5081090 against N. gonorrhoeae but underperforms in P. aeruginosa. Address this by:

  • Conducting enzyme inhibition assays with purified LpxC orthologues.
  • Using molecular docking to compare inhibitor binding affinities.
  • Validating findings with in vivo infection models .

Q. How can researchers optimize in vitro models to study this compound's anti-inflammatory effects alongside antibacterial activity?

Co-culture human THP-1 monocytic cells with bacterial strains (e.g., N. gonorrhoeae) and measure TNF-α suppression via ELISA. Ensure this compound concentrations are bactericidal (≥0.04 mg/L) to isolate lipid A-mediated inflammatory responses. Control for off-target effects using LpxC-deficient mutants .

Methodological and Data Analysis Questions

Q. What statistical criteria should be applied when analyzing MIC data discrepancies across studies?

  • Report MICs as geometric means with 95% confidence intervals to account for log-normal distribution.
  • Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for cross-study comparisons.
  • Adhere to CLSI guidelines for reproducibility, including triplicate experiments and standardized growth conditions .

Q. How can the PICOT framework be adapted to formulate research questions on this compound's clinical potential?

  • Population : Gram-negative bacterial infections (e.g., multidrug-resistant N. gonorrhoeae).
  • Intervention : this compound at bactericidal concentrations (e.g., 5 mg/L for 2 hours).
  • Comparison : Standard therapies (e.g., azithromycin) or other LpxC inhibitors.
  • Outcome : Reduction in bacterial load, resistance incidence, or inflammatory markers.
  • Time : Acute treatment (2–4 hours) vs. chronic exposure .

Q. What strategies mitigate bias when interpreting this compound's synergy or antagonism with other antibiotics?

  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs).
  • Validate findings with time-kill curves to distinguish additive vs. synergistic effects.
  • Account for bacteriostatic vs. bactericidal drug interactions (e.g., this compound + azithromycin) .

Q. Ethical and Reproducibility Considerations

Q. How do researchers ensure ethical reporting of this compound's preclinical data?

  • Disclose all conflicts of interest, particularly if funded by pharmaceutical entities.
  • Adhere to ARRIVE guidelines for in vivo studies, including sample size justification and randomization.
  • Share raw data (e.g., MIC values, genomic sequences) in public repositories to enable replication .

Properties

IUPAC Name

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYIQUFNICPYHF-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.